
Ethanamine;platinum(4+);hexahydroxide;dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine;platinum(4+);hexahydroxide;dinitrate is a complex chemical compound that combines ethanamine, platinum in a +4 oxidation state, hexahydroxide, and dinitrate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine;platinum(4+);hexahydroxide;dinitrate typically involves the reaction of ethanamine with a platinum(IV) precursor in the presence of hydroxide and nitrate ions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the platinum complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using ethanolamine and platinum salts. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine;platinum(4+);hexahydroxide;dinitrate undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, altering its oxidation state.
Reduction: The compound can be reduced, typically involving the platinum center.
Substitution: Ligands around the platinum center can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions often require specific pH levels and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state platinum complexes, while substitution reactions can produce various platinum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Ethanamine;platinum(4+);hexahydroxide;dinitrate has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic properties, including its potential use in chemotherapy.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of ethanamine;platinum(4+)hexahydroxide;dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form cross-links with DNA, disrupting its function and leading to cell death. This mechanism is similar to other platinum-based anticancer drugs, making it a potential candidate for chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug used in chemotherapy with fewer side effects compared to cisplatin.
Oxaliplatin: A third-generation platinum-based drug used to treat colorectal cancer.
Uniqueness
Ethanamine;platinum(4+);hexahydroxide;dinitrate is unique due to its specific combination of ligands and oxidation state, which may confer distinct chemical and biological properties compared to other platinum-based compounds
Eigenschaften
CAS-Nummer |
103852-33-1 |
|---|---|
Molekularformel |
C8H34N6O12Pt2 |
Molekulargewicht |
796.6 g/mol |
IUPAC-Name |
ethanamine;platinum(4+);hexahydroxide;dinitrate |
InChI |
InChI=1S/4C2H7N.2NO3.6H2O.2Pt/c4*1-2-3;2*2-1(3)4;;;;;;;;/h4*2-3H2,1H3;;;6*1H2;;/q;;;;2*-1;;;;;;;2*+4/p-6 |
InChI-Schlüssel |
ZSPREXUUHCVEPQ-UHFFFAOYSA-H |
Kanonische SMILES |
CCN.CCN.CCN.CCN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


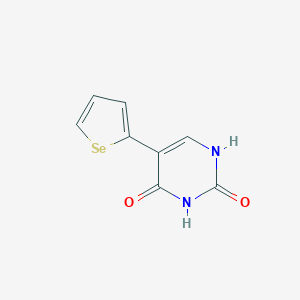

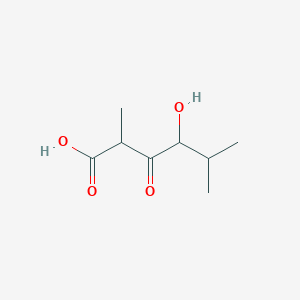

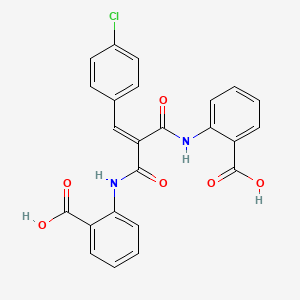
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
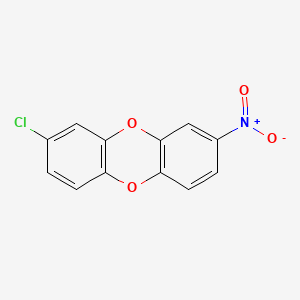
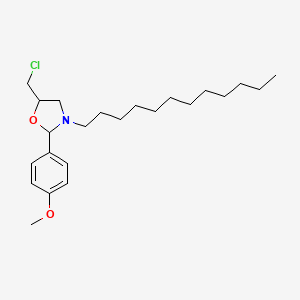
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)


![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
